N-{5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}but-2-ynamide
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Overview
Description
N-{5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}but-2-ynamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with an ethyl group and a trifluoromethylphenyl group, along with a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}but-2-ynamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or β-keto ester to form the pyrazole ring.
Substitution with Trifluoromethylphenyl Group: The pyrazole ring is then subjected to electrophilic aromatic substitution to introduce the trifluoromethylphenyl group.
Introduction of the Ethyl Group: Alkylation of the pyrazole nitrogen with an ethyl halide introduces the ethyl group.
Formation of the But-2-ynamide Moiety: The final step involves coupling the substituted pyrazole with a but-2-ynoic acid derivative under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogenation catalysts (e.g., palladium on carbon) can reduce the alkyne moiety to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethylphenyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, N-{5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}but-2-ynamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for developing new therapeutics.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetamide
- N-{5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}prop-2-ynamide
Uniqueness
Compared to similar compounds, N-{5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}but-2-ynamide is unique due to the presence of the but-2-ynamide moiety, which introduces additional reactivity and potential for further functionalization. The trifluoromethyl group also imparts distinct electronic properties that can influence the compound’s behavior in chemical and biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[5-ethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O/c1-3-6-15(23)21-13-10-20-22(14(13)4-2)12-8-5-7-11(9-12)16(17,18)19/h5,7-10H,4H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZZRBGXQLVTDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC(=C2)C(F)(F)F)NC(=O)C#CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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